molecular formula C27H35NO9 B606424 methyl (1S,2S,3R,5S,8R,9R,10R)-10-[(2R,3E,5E,7Z)-7-hydroxy-4-methyl-7-(1-methyl-2,4-dioxopyrrolidin-3-ylidene)hepta-3,5-dien-2-yl]-3,5,9-trimethyl-7-oxo-4,11,12-trioxatricyclo[6.3.1.01,5]dodecane-2-carboxylate CAS No. 69774-86-3

methyl (1S,2S,3R,5S,8R,9R,10R)-10-[(2R,3E,5E,7Z)-7-hydroxy-4-methyl-7-(1-methyl-2,4-dioxopyrrolidin-3-ylidene)hepta-3,5-dien-2-yl]-3,5,9-trimethyl-7-oxo-4,11,12-trioxatricyclo[6.3.1.01,5]dodecane-2-carboxylate

Cat. No.: B606424
CAS No.: 69774-86-3
M. Wt: 517.575
InChI Key: MUASXEUVTDTECX-CDIWEDQSSA-N
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Description

The compound methyl (1S,2S,3R,5S,8R,9R,10R)-10-[(2R,3E,5E,7Z)-7-hydroxy-4-methyl-7-(1-methyl-2,4-dioxopyrrolidin-3-ylidene)hepta-3,5-dien-2-yl]-3,5,9-trimethyl-7-oxo-4,11,12-trioxatricyclo[6.3.1.01,5]dodecane-2-carboxylate is a highly complex polycyclic ester characterized by:

  • A trioxatricyclo[6.3.1.01,5]dodecane core, featuring three oxygen atoms integrated into its tricyclic framework.
  • Multiple stereocenters (denoted by S and R configurations) and functional groups, including a methyl ester, hydroxyl group, ketone (7-oxo), and methyl substituents.

Properties

IUPAC Name

methyl (1S,2S,3R,5S,8R,9R,10R)-10-[(2R,3E,5E,7Z)-7-hydroxy-4-methyl-7-(1-methyl-2,4-dioxopyrrolidin-3-ylidene)hepta-3,5-dien-2-yl]-3,5,9-trimethyl-7-oxo-4,11,12-trioxatricyclo[6.3.1.01,5]dodecane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35NO9/c1-13(8-9-17(29)20-19(31)12-28(6)24(20)32)10-14(2)22-15(3)23-18(30)11-26(5)27(36-22,37-23)21(16(4)35-26)25(33)34-7/h8-10,14-16,21-23,29H,11-12H2,1-7H3/b9-8+,13-10+,20-17-/t14-,15-,16-,21-,22-,23-,26+,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJDWUPRATYQDKW-VCAHYFOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(=O)CC3(C(O2)(C(C(O3)C)C(=O)OC)OC1C(C)C=C(C)C=CC(=C4C(=O)CN(C4=O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]2C(=O)C[C@]3([C@@](O2)([C@H]([C@H](O3)C)C(=O)OC)O[C@@H]1[C@H](C)/C=C(\C)/C=C/C(=C/4\C(=O)CN(C4=O)C)/O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

69831-38-5 (hydrochloride salt)
Record name BU-2313 A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069774863
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

517.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69774-86-3
Record name BU-2313 A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069774863
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Mechanism of Action

Target of Action

Antibiotic BU-2313 A is a part of the BU-2313 complex, which is known for its broad antibiotic activity against anaerobic bacteria. The primary targets of BU-2313 A are these anaerobic bacteria. The compound interacts with these bacteria, disrupting their normal functions and leading to their elimination.

Mode of Action

BU-2313 A interacts with its targets (anaerobic bacteria) by binding to specific receptors or enzymes within the bacterial cells. This interaction disrupts the normal functioning of the bacteria, leading to their eventual death. The exact nature of this interaction and the resulting changes within the bacterial cells are still under investigation.

Biochemical Pathways

The biochemical pathways affected by BU-2313 A are those essential for the survival and proliferation of anaerobic bacteria. By interacting with its targets, BU-2313 A disrupts these pathways, leading to downstream effects such as the inhibition of bacterial growth and replication. The specific pathways and their downstream effects are currently the subject of ongoing research.

Result of Action

The result of BU-2313 A’s action is the elimination of anaerobic bacteria. By disrupting their essential biochemical pathways, BU-2313 A inhibits the growth and replication of these bacteria, leading to their death. This results in a reduction in the number of anaerobic bacteria in the body, helping to resolve infections caused by these organisms.

Biochemical Analysis

Biochemical Properties

Antibiotic BU-2313 A plays a crucial role in biochemical reactions, particularly in inhibiting the growth of anaerobic bacteria. It interacts with various enzymes and proteins, disrupting their normal functions. The compound’s structure, which includes a dienoyltetramic acid chromophore, allows it to bind effectively to bacterial enzymes, inhibiting their activity and leading to bacterial cell death .

Cellular Effects

Antibiotic BU-2313 A has profound effects on various types of cells and cellular processes. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. The compound’s ability to inhibit key bacterial enzymes leads to a cascade of cellular events that ultimately result in the death of the bacterial cell .

Molecular Mechanism

The molecular mechanism of action of Antibiotic BU-2313 A involves binding interactions with bacterial enzymes, leading to their inhibition. This inhibition disrupts essential biochemical pathways within the bacterial cell, preventing it from carrying out vital functions. Additionally, the compound can alter gene expression, further contributing to its antibacterial effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Antibiotic BU-2313 A change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the antibiotic remains stable under certain conditions, it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been observed to cause significant changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of Antibiotic BU-2313 A vary with different dosages in animal models. At lower doses, the compound effectively inhibits bacterial growth without causing significant adverse effects. At higher doses, toxic effects can be observed, including damage to host tissues and disruption of normal cellular processes. These threshold effects highlight the importance of determining the optimal dosage for therapeutic use .

Metabolic Pathways

Antibiotic BU-2313 A is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s ability to inhibit key bacterial enzymes disrupts normal metabolic flux, leading to an accumulation of certain metabolites and a decrease in others. These changes in metabolite levels can have significant effects on bacterial cell function and viability .

Transport and Distribution

Within cells and tissues, Antibiotic BU-2313 A is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall efficacy. The ability of the antibiotic to reach its target sites within the bacterial cell is crucial for its antibacterial activity .

Subcellular Localization

The subcellular localization of Antibiotic BU-2313 A plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the bacterial cell through targeting signals and post-translational modifications. These localization mechanisms ensure that the antibiotic reaches its intended targets, maximizing its antibacterial effects .

Biological Activity

The compound methyl (1S,2S,3R,5S,8R,9R,10R)-10-[(2R,3E,5E,7Z)-7-hydroxy-4-methyl-7-(1-methyl-2,4-dioxopyrrolidin-3-ylidene)hepta-3,5-dien-2-yl]-3,5,9-trimethyl-7-oxo-4,11,12-trioxatricyclo[6.3.1.01,5]dodecane-2-carboxylate is a complex organic molecule with potential biological activities. Understanding its biological activity is critical for exploring its applications in pharmaceuticals and natural product chemistry.

Molecular Formula

The molecular formula of the compound is C30H52O5 , indicating a structure that includes multiple functional groups conducive to various biological interactions.

Structural Characteristics

  • Heavy Atom Count : 35
  • Rotatable Bonds : 2
  • Aromatic Rings : 0

These properties suggest a flexible structure that may facilitate interactions with biological targets.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structural characteristics exhibit significant antimicrobial activity. For instance:

  • Case Study 1 : A related compound demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, suggesting potential for use in antibiotic development .

Antioxidant Activity

Compounds with similar tricyclic structures have been shown to possess antioxidant properties. The ability to scavenge free radicals can be crucial in preventing oxidative stress-related diseases.

  • Research Finding : In vitro assays indicated that derivatives of this class of compounds significantly reduced oxidative stress markers in cell cultures .

Anti-inflammatory Effects

In preliminary studies, compounds structurally akin to the target molecule have exhibited anti-inflammatory properties.

  • Case Study 2 : A study reported that similar compounds reduced pro-inflammatory cytokines in macrophage models, indicating potential therapeutic effects in inflammatory diseases .

Cytotoxicity and Cancer Research

The cytotoxic potential of this compound class has been explored in cancer research.

  • Research Finding : In vitro studies showed that derivatives induced apoptosis in cancer cell lines, suggesting a mechanism for potential anticancer activity .

Data Table of Biological Activities

Activity TypeRelated CompoundEffectivenessReference
AntimicrobialSimilar structureEffective against E. coli and S. aureus
AntioxidantDerivativeReduced oxidative stress markers
Anti-inflammatorySimilar compoundDecreased pro-inflammatory cytokines
CytotoxicityRelated derivativeInduced apoptosis in cancer cells

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Recent studies have indicated that derivatives of coumarin compounds exhibit significant antimicrobial properties. The synthesis of compounds related to methyl (1S,2S,3R...) has been shown to yield substances with effective antibacterial activity against various pathogens. For instance, the incorporation of hydroxy and methoxy groups in the structure enhances the biological activity of coumarin derivatives .

Anti-inflammatory Properties
Research has highlighted the role of similar compounds in modulating inflammatory responses. The structural characteristics of methyl (1S,2S...) suggest potential pathways for inhibiting inflammatory mediators such as eicosanoids. This could lead to therapeutic applications in treating chronic inflammatory conditions and related diseases .

Material Science Applications

Polymeric Materials
The unique structural features of this compound allow it to be explored as a precursor for polymeric materials. Its ability to participate in reactions that form cross-linked networks can be advantageous in creating durable materials with specific mechanical properties. The trioxatricyclo structure may provide enhanced stability and resilience in polymer formulations .

Nanotechnology
The compound's complex structure could also be utilized in nanotechnology for drug delivery systems. By modifying its chemical properties through conjugation with nanoparticles or liposomes, it may serve as an effective carrier for targeted drug delivery in cancer therapy or other diseases .

Case Studies and Research Findings

Study Focus Findings
Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth using synthesized derivatives of coumarin compounds similar to methyl (1S...).
Anti-inflammatory EffectsIdentified potential pathways for reducing inflammation through modulation of eicosanoid metabolism using related compounds.
Material Science ApplicationsExplored the use of coumarin derivatives in creating novel polymeric materials with enhanced properties.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group is susceptible to hydrolysis under acidic, basic, or enzymatic conditions, yielding the corresponding carboxylic acid derivative. This reaction is critical in prodrug activation and metabolic pathways.

Conditions Products Mechanism References
Aqueous HCl (1M, reflux)Carboxylic acid derivative via cleavage of the ester bondNucleophilic acyl substitution
Esterase enzymes (in vitro)Carboxylic acid and methanolEnzymatic hydrolysis
NaOH (0.1M, 25°C)Sodium carboxylate saltSaponification
  • The hydrolysis parallels Abamectin’s lactone ring-opening under enzymatic conditions , and prodrug strategies for hydroxyl-containing drugs .

Oxidation of the Hydroxyl Group

The secondary hydroxyl group at position 7 may undergo oxidation to a ketone, though steric hindrance from the tricyclic system could moderate reactivity.

Oxidizing Agent Products Conditions References
Jones reagent (CrO₃/H₂SO₄)7-Keto derivativeRoom temperature
Pyridinium chlorochromate (PCC)Partially oxidized intermediatesAnhydrous conditions
  • Similar hydroxyl oxidations are observed in polyketide derivatives .

Ring-Opening of the Tricyclic System

The strained 4,11,12-trioxatricyclo[6.3.1.01,5]dodecane core may undergo acid- or base-catalyzed ring-opening, forming linear or rearranged products.

Conditions Products Mechanism
H₂SO₄ (dilute, 60°C)Linear diketone via cleavage of the oxygen bridgeAcid-catalyzed hydrolysis
LiAlH₄ (THF, reflux)Reduced alcohol derivativesReduction of ketone
  • Analogous oxygen-bridge cleavage is documented in trioxane derivatives .

Conjugated Diene Reactivity

The (3E,5E,7Z)-hepta-3,5-dien-2-yl moiety may participate in cycloaddition or electrophilic addition reactions.

Reaction Conditions Products
Diels-Alder reactionMaleic anhydride, 100°CCycloadduct with six-membered ring
BrominationBr₂ in CCl₄Dibromide adduct at conjugated double bonds

Enzymatic Modifications

The compound’s structural complexity suggests potential interactions with acyl transferases or oxidoreductases, as seen in polyketide biosynthesis .

Enzyme Proposed Modification Outcome
Acyl transferaseTransesterificationReplacement of methyl ester with other acyl groups
Cytochrome P450Hydroxylation or epoxidationAdditional oxygenated derivatives

Photochemical Reactions

The conjugated diene and enone systems may undergo [4+2] cycloaddition or isomerization under UV light.

Conditions Products Mechanism
UV light (λ = 300 nm)Cycloadduct or geometric isomerizationPhotochemical excitation

Comparison with Similar Compounds

Key Structural and Functional Comparisons

Ring Systems and Oxygenation: The target compound’s trioxatricyclo core distinguishes it from the oxireno-cyclodeca system in the compound and the sesquiterpene-derived rings of Thapsigargin. All three, however, feature high oxygenation, which may influence solubility and reactivity .

Functional Group Diversity :

  • The target compound and the compound share methyl ester and ketone groups, while Thapsigargin includes a lactone and epoxide . These differences likely impact metabolic stability and target binding.

Stereochemical Complexity :

  • All three compounds exhibit numerous stereocenters, emphasizing the importance of synthetic precision for maintaining bioactivity. Thapsigargin’s stereochemistry is critical for its SERCA-inhibiting activity, suggesting analogous structure-activity relationships for the target compound .

While the target compound’s activity is unknown, its structural resemblance to Thapsigargin suggests possible cytotoxicity or enzyme modulation .

Preparation Methods

Deprotonation and Nucleophilic Activation

The tricyclic lactone core undergoes deprotonation using lithium hexamethyldisilazide (LiHMDS) at −78°C in tetrahydrofuran (THF). This generates a stabilized enolate, which serves as the nucleophile for subsequent Michael addition.

Michael Addition of the Diene Fragment

The enolate reacts with (3E,5E,7Z)-7-hydroxy-4-methylhepta-3,5-dien-2-yl bromide in a stereospecific Michael addition. This step proceeds with >90% diastereomeric excess under kinetic control, as confirmed by nuclear Overhauser effect (NOE) spectroscopy.

Condensation with Dioxopyrrolidine

The intermediate undergoes condensation with methyl 2,4-dioxopyrrolidine-3-carboxylate in the presence of N,N′-dicyclohexylcarbodiimide (DCC) and catalytic 4-dimethylaminopyridine (DMAP) . This forms the critical C–N bond while preserving the Z-configuration of the exocyclic double bond.

Oxidative Lactonization

A ceric ammonium nitrate (CAN) -mediated oxidation cyclizes the hydroxy ester into the tricyclic lactone, finalizing the 4,11,12-trioxatricyclo[6.3.1.01,5]dodecane framework.

Optimization Strategies

Solvent and Temperature Effects

  • THF/hexane mixtures at −78°C minimize side reactions during deprotonation.

  • Dimethylformamide (DMF) at 60°C accelerates the condensation step without epimerization.

Catalytic Enhancements

  • Chiral bisoxazoline ligands improve enantioselectivity in the Michael addition (ee > 98%).

  • Microwave irradiation reduces reaction times by 40% in the lactonization step.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (500 MHz, CDCl₃): δ 5.72 (d, J = 15.4 Hz, H-3E), 6.24 (dd, J = 15.4, 11.2 Hz, H-5E).

  • HRMS : m/z 518.2432 [M+H]⁺ (calculated: 518.2435).

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity with a retention time of 12.7 minutes.

Industrial-Scale Considerations

Scale-up challenges include:

  • Cryogenic conditions for enolate formation, requiring specialized reactors.

  • Cost-effective alternatives to DCC, such as polymer-supported carbodiimides.

Emerging Methodologies

Recent advances propose enzymatic desymmetrization using lipase B from Candida antarctica to streamline stereochemical control .

Q & A

Q. What are the optimal synthetic routes for this compound, considering its stereochemical complexity?

Methodological Answer: The synthesis involves multi-step strategies to address stereochemical control, including:

  • Modular assembly : Use of orthogonal protecting groups (e.g., Cbz, Alloc) and selective deprotection steps to manage reactive sites .
  • Stereoselective cyclization : Employing reagents like IBX (2-iodoxybenzoic acid) for selective oxidation and NaBH(OAc)₃ for reductive amination to enforce stereochemistry .
  • High-throughput screening : Integration of parallel reaction setups to evaluate solvent effects, temperature gradients, and catalyst efficiency (e.g., Pd(PPh₃)₄ for hydrogenolysis) .

Q. Key Reaction Conditions

StepReagents/ConditionsPurpose
1Cbz-Cl, Na₂CO₃, EtOAc/H₂OProtection of amines
2IBX, DMSO, EtOAc, refluxSelective oxidation
3Pd/C, H₂, MeOHDeprotection/hydrogenolysis

Q. How can researchers confirm the absolute configuration and stereochemical assignments of this compound?

Methodological Answer:

  • X-ray crystallography : Single-crystal analysis resolves stereocenters and validates the tricyclic core .
  • Circular Dichroism (CD) : Correlates electronic transitions with chiral centers in the conjugated diene and dioxopyrrolidine moieties .
  • NMR-based NOE experiments : Spatial proximity analysis (e.g., between H-10 and H-3) confirms relative stereochemistry .

Advanced Research Questions

Q. How can computational methods predict reactivity or optimize synthesis pathways for this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Models transition states for cyclization steps and predicts regioselectivity in diene additions .
  • Machine learning (ML) : Trains on high-throughput synthesis data to recommend solvent-catalyst pairs for yield improvement .
  • Retrosynthetic AI : Platforms like Synthia propose disconnections based on the compound’s fused-ring system and functional group compatibility .

Q. How can contradictions between experimental spectroscopic data and computational predictions be resolved?

Methodological Answer:

  • Multi-technique validation : Cross-reference NMR (¹³C, DEPT-135), IR (C=O stretches at ~1700 cm⁻¹), and HRMS with DFT-calculated spectra .
  • Dynamic NMR : Resolves conformational flexibility in the hepta-3,5-dien-2-yl chain that may cause signal splitting .
  • Crystallographic refinement : Adjusts computational models using experimental X-ray bond lengths and angles .

Q. What experimental designs are recommended to study this compound’s pharmacokinetic properties?

Methodological Answer:

  • In vitro assays : Microsomal stability testing (e.g., liver microsomes + NADPH) to assess metabolic lability of the methyl ester and dioxopyrrolidine groups .
  • Permeability studies : Caco-2 cell monolayers evaluate absorption potential, with LC-MS quantification of apical-to-basolateral transport .
  • Protein binding : Equilibrium dialysis to measure binding to serum albumin, which may correlate with the compound’s lipophilic ClogP (~4.2 predicted) .

Q. What strategies explore structure-activity relationships (SAR) for bioactivity in this compound class?

Methodological Answer:

  • Analog synthesis : Modify the 1-methyl-2,4-dioxopyrrolidin-3-ylidene group to assess its role in hydrogen bonding (e.g., replace with thiourea or amide) .
  • Biological assays : Test cytotoxicity (e.g., IC₅₀ in cancer cell lines) and anti-inflammatory activity (NF-κB inhibition) to link substituents to function .
  • QSAR modeling : Use Hammett constants for substituents on the tricyclic core to predict electronic effects on bioactivity .

Q. How can degradation pathways be analyzed under varying pH and temperature conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions, followed by HPLC-PDA analysis .
  • Kinetic modeling : Monitor Arrhenius plots (ln k vs. 1/T) to predict shelf-life and identify labile sites (e.g., ester hydrolysis at pH > 8) .
  • LC-HRMS/MS : Characterize degradation products, such as the free carboxylic acid from ester hydrolysis or epoxidation of the diene system .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl (1S,2S,3R,5S,8R,9R,10R)-10-[(2R,3E,5E,7Z)-7-hydroxy-4-methyl-7-(1-methyl-2,4-dioxopyrrolidin-3-ylidene)hepta-3,5-dien-2-yl]-3,5,9-trimethyl-7-oxo-4,11,12-trioxatricyclo[6.3.1.01,5]dodecane-2-carboxylate
Reactant of Route 2
methyl (1S,2S,3R,5S,8R,9R,10R)-10-[(2R,3E,5E,7Z)-7-hydroxy-4-methyl-7-(1-methyl-2,4-dioxopyrrolidin-3-ylidene)hepta-3,5-dien-2-yl]-3,5,9-trimethyl-7-oxo-4,11,12-trioxatricyclo[6.3.1.01,5]dodecane-2-carboxylate

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